2-Cyanoethyl phenylcarbamate
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Overview
Description
2-Cyanoethyl N-phenylcarbamate is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.203 g/mol It is a carbamate derivative, characterized by the presence of a cyanoethyl group and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanoethyl N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-cyanoethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of 2-cyanoethyl N-phenylcarbamate may involve continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts, such as dimethyl carbonate, is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the cyanoethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Cyanoethyl N-phenylcarbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyanoethyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as a nucleophile, facilitating the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 2-Cyanoacetyl N-phenylcarbamate
- 2-Methylcyclohexyl N-phenylcarbamate
- 2-Ethoxyethyl N-phenylcarbamate
- 2-Methoxyethyl N-phenylcarbamate
Comparison: Compared to similar compounds, 2-cyanoethyl N-phenylcarbamate is unique due to its specific cyanoethyl group, which imparts distinct reactivity and properties. This uniqueness makes it valuable in applications where specific chemical interactions are required .
Properties
CAS No. |
5416-68-2 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-cyanoethyl N-phenylcarbamate |
InChI |
InChI=1S/C10H10N2O2/c11-7-4-8-14-10(13)12-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H,12,13) |
InChI Key |
FWJPVEDCJHXQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCC#N |
Origin of Product |
United States |
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